

# IUPAC name and synonyms for 5-Methylpyrimidin-2-amine

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## Compound of Interest

Compound Name: **5-Methylpyrimidin-2-amine**

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An In-Depth Technical Guide to **5-Methylpyrimidin-2-amine**: A Key Heterocyclic Building Block in Medicinal Chemistry

## Abstract

This technical guide provides a comprehensive overview of **5-Methylpyrimidin-2-amine**, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. We will delve into its fundamental chemical identity, synthesis, and physicochemical properties. The core of this guide focuses on the strategic importance of the 2-aminopyrimidine scaffold as a "privileged" pharmacophore, particularly in the design of protein kinase inhibitors. By examining its role in established therapeutics like Imatinib, we will illuminate the mechanistic principles that make this structural motif a cornerstone of modern targeted therapy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of this versatile chemical building block.

## Nomenclature and Chemical Identity

Precise identification is the foundation of all chemical research. **5-Methylpyrimidin-2-amine** is a distinct molecule whose properties and reactivity are defined by its specific arrangement of atoms.

## IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **5-methylpyrimidin-2-amine**. While it does not have a wide range of common synonyms, it is crucial to distinguish it from its structural isomer, 2-methylpyrimidin-5-amine[1].

## Chemical Identifiers

For unambiguous identification in databases, procurement, and regulatory documentation, the following identifiers are critical.

Identifier	Value	Source
CAS Number	50840-23-8	[2]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub>	
Molecular Weight	109.13 g/mol	
InChI Key	MHZNCOBCMWBPPM-UHFFFAOYSA-N	
Canonical SMILES	Cc1cnc(N)nc1	
PubChem Substance ID	329785532	

## Synthesis and Mechanistic Principles

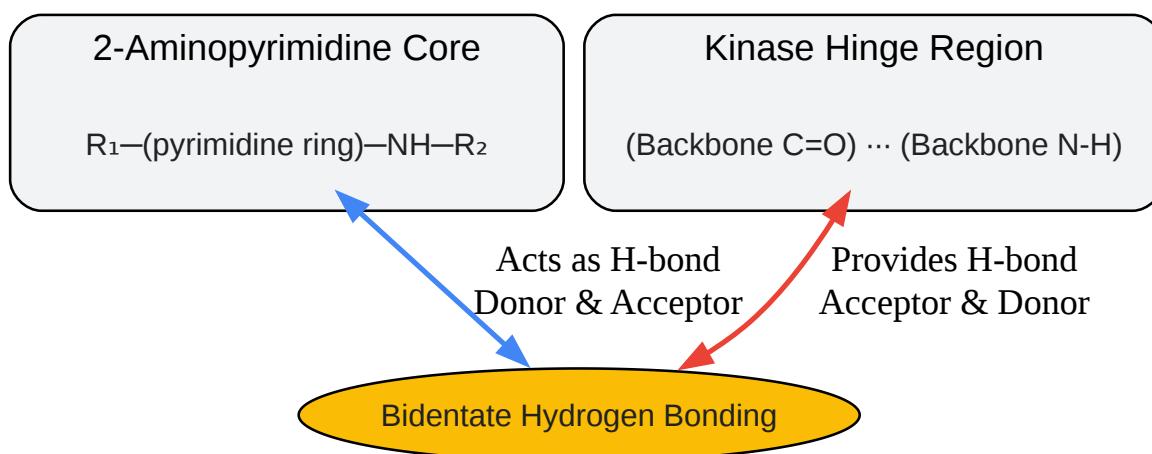
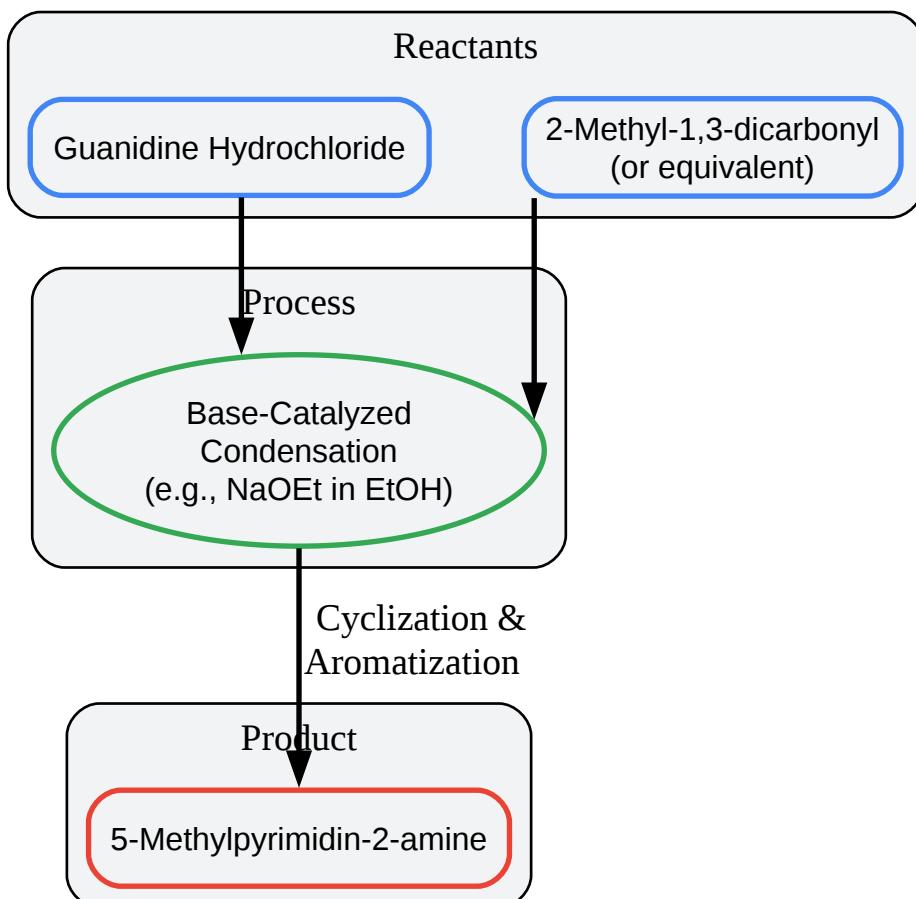
The synthesis of substituted pyrimidines is a well-established area of heterocyclic chemistry. The most common and robust approach involves the condensation of a 1,3-dielectrophile with a source of the N-C-N amidine fragment.

## Retrosynthetic Strategy

From a retrosynthetic perspective, the 2-aminopyrimidine core is typically disconnected across the N1-C6 and N3-C4 bonds. This reveals a guanidine synthon and a three-carbon synthon, which can be derived from a  $\beta$ -dicarbonyl compound or its equivalent. For **5-Methylpyrimidin-2-amine**, a suitable starting material would be a derivative of 2-methylmalondialdehyde or a related, more stable precursor.

## General Synthesis Workflow

The forward synthesis involves a base-catalyzed condensation reaction. The choice of base is critical; it must be strong enough to deprotonate the guanidine to facilitate nucleophilic attack, but not so strong as to cause unwanted side reactions with the electrophilic partner. Sodium ethoxide or sodium methoxide in the corresponding alcohol solvent are standard choices, as the alkoxide can be conveniently generated *in situ* from sodium metal, ensuring anhydrous conditions which are favorable for the condensation.



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## References

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